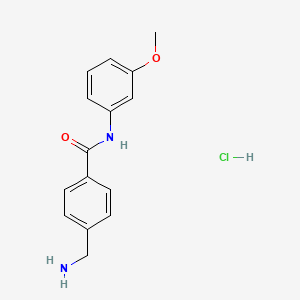
Dihexyl L-aspartate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexyl L-aspartate is a chemical compound derived from L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexyl L-aspartate typically involves the esterification of L-aspartic acid with hexanol. This reaction can be catalyzed by acidic or enzymatic catalysts. The general reaction conditions include:
Acid-Catalyzed Esterification: L-aspartic acid is reacted with hexanol in the presence of a strong acid such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of L-aspartic acid with hexanol. This method is often preferred for its mild reaction conditions and higher selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts in industrial settings can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dihexyl L-aspartate can undergo various chemical reactions, including:
Oxidation: The hexyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester groups.
Major Products
Oxidation: Hexanoic acid or hexanal.
Reduction: Hexanol.
Substitution: Various substituted aspartates depending on the nucleophile used.
Scientific Research Applications
Dihexyl L-aspartate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving L-aspartic acid.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways.
Industry: Used in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of dihexyl L-aspartate involves its interaction with various molecular targets and pathways. In biological systems, it can mimic or interfere with the normal function of L-aspartic acid, affecting processes such as protein synthesis and neurotransmission. The hexyl groups can also enhance its lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
L-aspartic acid: The parent compound, essential for protein synthesis.
Diethyl L-aspartate: Another ester derivative with different alkyl groups.
Dimethyl L-aspartate: A simpler ester derivative with methyl groups.
Uniqueness
Dihexyl L-aspartate is unique due to the presence of two long hexyl chains, which can significantly alter its chemical properties and potential applications compared to other ester derivatives of L-aspartic acid. The increased lipophilicity and potential for membrane interactions make it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
651744-60-4 |
|---|---|
Molecular Formula |
C16H31NO4 |
Molecular Weight |
301.42 g/mol |
IUPAC Name |
dihexyl (2S)-2-aminobutanedioate |
InChI |
InChI=1S/C16H31NO4/c1-3-5-7-9-11-20-15(18)13-14(17)16(19)21-12-10-8-6-4-2/h14H,3-13,17H2,1-2H3/t14-/m0/s1 |
InChI Key |
QSWJYEUZCGTSSB-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCOC(=O)C[C@@H](C(=O)OCCCCCC)N |
Canonical SMILES |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



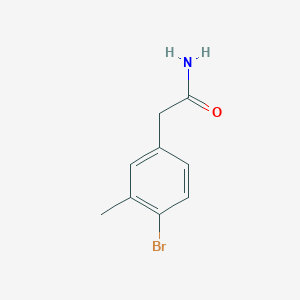
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B15157775.png)
![2,4-Pyrimidinediamine, 5-[(4-bromo-1-naphthalenyl)methoxy]-](/img/structure/B15157782.png)
![tert-butyl N-[(4-methanehydrazonoylphenyl)methyl]carbamate](/img/structure/B15157785.png)
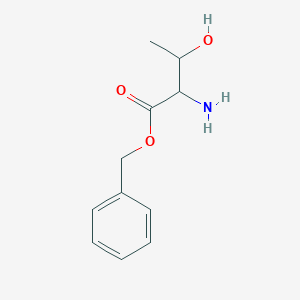
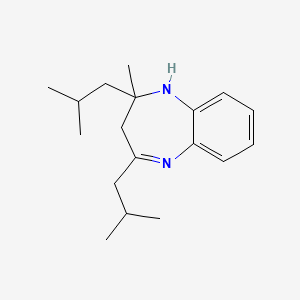
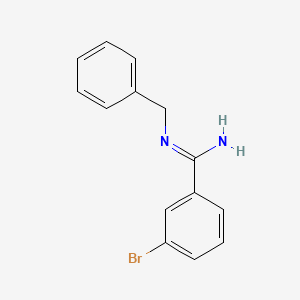
![3-[N-(2,6-dichloro-4-nitrophenyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B15157824.png)
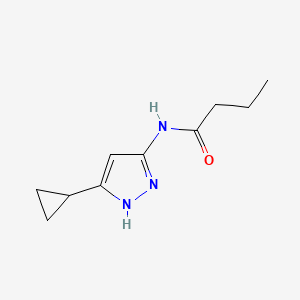
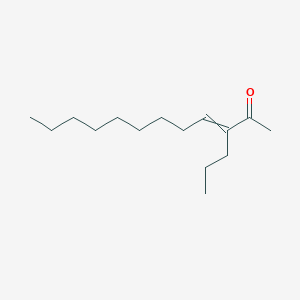
![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)

